Target Specificity: EcDsbB-IN-10 Demonstrates Selective EcDsbB Inhibition Without VKOR Cross-Reactivity
EcDsbB-IN-10 exhibits strict target selectivity for the bacterial DsbB enzyme while showing no detectable inhibition of the structurally and functionally distinct VKOR enzyme. In a genetic replacement viability assay using Mycobacterium smegmatis strains engineered to depend exclusively on either EcDsbB or MtbVKOR for survival, EcDsbB-IN-10 (Compound 12) completely inhibited growth of the EcDsbB-dependent strain at 400 nM, whereas the VKOR-dependent strain grew normally at concentrations up to and including 100 μM, indicating at least a 250-fold selectivity window between DsbB and VKOR [1]. This selectivity contrasts with certain warfarin analogs identified in subsequent studies that inhibit both bacterial DsbB and VKOR, and in some cases antagonize mammalian VKOR when expressed in E. coli [2].
| Evidence Dimension | Target selectivity (DsbB vs. VKOR) in engineered M. smegmatis viability assay |
|---|---|
| Target Compound Data | Complete growth inhibition at 400 nM (EcDsbB-dependent strain); no inhibition at 100 μM (VKOR-dependent strain) |
| Comparator Or Baseline | Certain warfarin analog compounds (unspecified) in bacterial DsbB/VKOR assays |
| Quantified Difference | ≥250-fold selectivity window between DsbB and VKOR for target compound; comparator exhibits dual DsbB/VKOR inhibitory activity |
| Conditions | M. smegmatis strains engineered with EcDsbB or MtbVKOR as sole disulfide bond-forming enzyme; aerobic growth conditions |
Why This Matters
This selectivity ensures that observed antibacterial phenotypes can be confidently attributed to DsbB inhibition rather than off-target VKOR effects, which is essential for mechanism-of-action validation in Gram-negative antivirulence research.
- [1] Landeta C, Blazyk JL, Hatahet F, Meehan BM, Eser M, Myrick A, Bronstain L, Minami S, Arnold H, Ke N, Rubin EJ, Furie BC, Furie B, Beckwith J, Dutton R, Boyd D. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria. Nat Chem Biol. 2015 Apr;11(4):292-8. View Source
- [2] Chavez D, Amarquaye GN, Mejia-Santana A, Dyotima, Ryan K, Zeng L, Landeta C. Warfarin analogs target disulfide bond-forming enzymes and suggest a residue important for quinone and coumarin binding. J Biol Chem. 2024 Jun;300(6):107383. View Source
